N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide
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Overview
Description
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound characterized by the presence of a benzenesulfonyl group, a furan ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a benzenesulfonyl chloride with a furan-2-yl ethylamine derivative, followed by the introduction of the ethanediamide moiety through amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The ethanediamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl-substituted ethanediamide.
Substitution: Various substituted ethanediamide derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in redox reactions, contributing to the compound’s biological activity. The ethanediamide backbone provides structural stability and facilitates binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
- N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-phenylethyl]ethanediamide
Uniqueness
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide is unique due to the presence of the 2-methylpropyl group, which may impart distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22N2O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C18H22N2O5S/c1-13(2)11-19-17(21)18(22)20-12-16(15-9-6-10-25-15)26(23,24)14-7-4-3-5-8-14/h3-10,13,16H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
OOBNWNGBOOSVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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